molecular formula C22H21NO5 B5176145 ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5176145
M. Wt: 379.4 g/mol
InChI Key: ZROOABQEMVDFHX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a fused chromene moiety. The core structure consists of a hexahydroquinoline scaffold with a 4-oxo-4H-chromen-3-yl substituent at position 4, an ethyl ester at position 3, and a methyl group at position 2.

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-27-22(26)18-12(2)23-15-8-6-9-16(24)20(15)19(18)14-11-28-17-10-5-4-7-13(17)21(14)25/h4-5,7,10-11,19,23H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROOABQEMVDFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) improve solubility and stability.

Key Observations :

  • Magnetic nanoparticles (e.g., n-Fe3O4@SiO2-TA-SO3H IL in ) enable easy catalyst recovery and high yields.
  • Copper-based catalysts (e.g., DABCO2CuCl4 in ) are efficient for MCRs under solvent-free conditions.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O Stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 249 1695 4.05 (q, OCH2CH3), 7.24–7.13 (Ar-H)
Ethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 251–253 1695 7.35–7.28 (Ar-H), 5.70 (s, NH)
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-...-carboxylate 209–211 1690 11.79 (s, OH), 4.10 (q, OCH2CH3)

Key Observations :

  • Melting points correlate with substituent polarity (e.g., hydroxyl/methoxy groups increase melting points).
  • IR and NMR data consistently confirm ester carbonyl (1690–1695 cm⁻¹) and aryl proton environments.

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